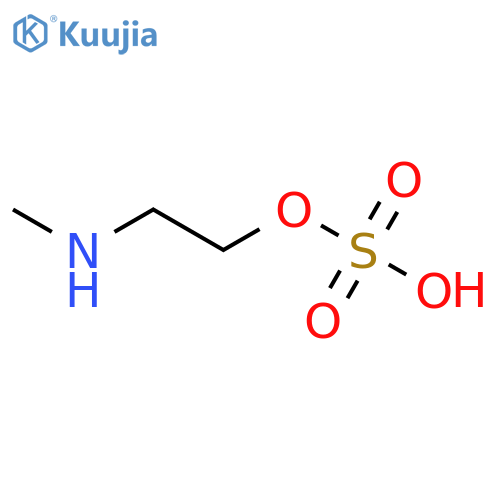Cas no 1071-30-3 (Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

1071-30-3 structure
商品名:Ethanol, 2-(methylamino)-, hydrogen sulfate (ester)
CAS番号:1071-30-3
MF:C3H9NO4S
メガワット:155.17285990715
CID:1183183
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) 化学的及び物理的性質
名前と識別子
-
- Ethanol, 2-(methylamino)-, hydrogen sulfate (ester)
- Ethanol, 2-(methylamino)-, 1-(hydrogen sulfate)
-
- インチ: 1S/C3H9NO4S/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H,5,6,7)
- InChIKey: QIFDCILTTXPUSC-UHFFFAOYSA-N
- ほほえんだ: C(OS(O)(=O)=O)CNC
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7617816-1.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 1.0g |
$584.0 | 2025-03-22 | |
| Enamine | EN300-7617816-0.1g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.1g |
$176.0 | 2025-03-22 | |
| Enamine | EN300-7617816-10.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 10.0g |
$2516.0 | 2025-03-22 | |
| Enamine | EN300-7617816-0.05g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.05g |
$118.0 | 2025-03-22 | |
| Enamine | EN300-7617816-0.5g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.5g |
$457.0 | 2025-03-22 | |
| Enamine | EN300-7617816-2.5g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 2.5g |
$1147.0 | 2025-03-22 | |
| Enamine | EN300-7617816-0.25g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 0.25g |
$252.0 | 2025-03-22 | |
| Enamine | EN300-7617816-5.0g |
[2-(methylamino)ethoxy]sulfonic acid |
1071-30-3 | 95.0% | 5.0g |
$1695.0 | 2025-03-22 |
Ethanol, 2-(methylamino)-, hydrogen sulfate (ester) 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
1071-30-3 (Ethanol, 2-(methylamino)-, hydrogen sulfate (ester)) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量